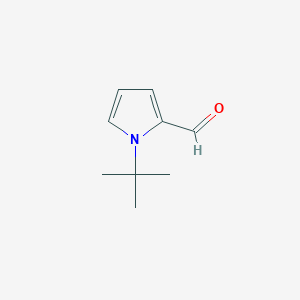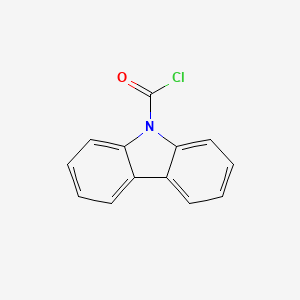
Carbazole-9-carbonyl Chloride
概要
説明
Carbazole-9-carbonyl chloride is a derivative of carbazole, a heterocyclic aromatic organic compound. It is characterized by a carbazole core structure with a carbonyl chloride functional group attached to the ninth position. This compound serves as a versatile intermediate in the synthesis of various chemical compounds, including those with applications in organic electronics, such as organic light-emitting diodes (OLEDs), and materials with specific fluorescence properties for analytical applications.
Synthesis Analysis
The synthesis of carbazole derivatives can be achieved through various methods. For instance, carbazole compounds can be synthesized and modified at the 3, 6, and 9 positions to tune their electronic properties, as demonstrated in the development of host materials for triplet emitters in OLEDs . Additionally, the synthesis of 9-[(E)-1,2-dichlorovinyl]carbazole, which is a precursor for photoconductive polymers, involves dichlorovinylation of carbazole using phase transfer catalysis in a nonaqueous system, showcasing the versatility of carbazole chemistry . Moreover, the reaction of carbazole with chloroacetyl chloride followed by further reactions leads to the formation of various carbazole derivatives with potential antibacterial and antifungal applications .
Molecular Structure Analysis
The molecular structure of carbazole derivatives, such as 9-phenyl carbazole, has been studied to understand their absorption and emission characteristics. The phenyl group at the 9 position is found to be twisted out of the plane of the carbazole moiety, which affects the compound's photophysical properties . Quantum mechanical calculations have been employed to optimize the geometries of these compounds in their ground and excited states . The molecular structure of carbazole compounds is crucial in determining their suitability as host materials for triplet emitters in OLEDs, where the presence of poly(p-phenyl) chains in the molecular structure is a key factor .
Chemical Reactions Analysis
Carbazole derivatives undergo various chemical reactions that modify their electronic and photophysical properties. For example, the oxidation of 9-phenylcarbazoles is influenced by substituents at the 3 and 6 positions, and the oxidized forms can undergo dimerization . The reactivity of the para position of the 9-phenyl group is relatively insensitive to redox and chemical reactions, which is important for the stability of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are closely related to their molecular structure and the nature of their substituents. For instance, the fluorescence labeling of carbazole-9-carboxylic acid derivatives allows for the accurate determination of carbonyl groups in cellulosic materials, indicating the compound's utility in analytical chemistry . The electrochemical and spectral properties of 9-phenylcarbazoles have been characterized, revealing that their redox behavior is affected by the nature of the substituents . Additionally, the synthesis of poly(9H-carbazole-9-carbothioic dithioperoxyanhydride) and its capacitance behavior in electrochemical systems demonstrate the potential of carbazole derivatives in energy storage applications .
科学的研究の応用
-
General Information
-
Applications
- Carbazole-9-carbonyl Chloride is used as a reagent for the fluorogenic labeling of amino acids .
- The carbazole scaffold, which Carbazole-9-carbonyl Chloride is part of, is significant in organic compounds due to its variety of biological and synthetic applications .
- Carbazole skeletons have traditionally been synthesized via the Grabe–Ullman method, Clemo–Perkin method, or Tauber method .
-
Fluorescent Labeling
- Carbazole-9-carbonyl Chloride is used as a reagent for the fluorogenic labeling of amino acids . This process involves the derivatization reaction between Carbazole-9-carbonyl Chloride and amines, leading to the formation of carbazole anion through hydrolysis followed by decarboxylation . This reaction is faster in the presence of cyclodextrins .
-
Optoelectronic Applications
-
Pharmaceutical Applications
- Carbazole scaffolds, including Carbazole-9-carbonyl Chloride, have been found to have significant applications in medicinal and pharmaceutical fields . These include antitumor, anticancer, antiviral, antibacterial, Kinesin Spindle Protein Inhibitors, neuroprotective agents, XO inhibitors, CDK5/p25 kinase inhibition, Pim kinase inhibitors .
-
Synthetic Applications
- Carbazole-9-carbonyl Chloride, as part of the carbazole scaffold, is significant in organic compounds due to its variety of synthetic applications . Traditionally, carbazole skeletons have been synthesized either via the Grabe–Ullman method, Clemo–Perkin method or Tauber method . With the passage of time, these methods have been modified and explored to accomplish the synthesis of target compounds .
Safety And Hazards
Carbazole-9-carbonyl Chloride can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is suspected of causing cancer . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
将来の方向性
Carbazole-based compounds, including Carbazole-9-carbonyl Chloride, have been attracting interest due to their suitability in a broad range of applications . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Future research may focus on the development of innovative protocols for producing poly-functionalized carbazoles and related highly complex heterocyclic compounds .
特性
IUPAC Name |
carbazole-9-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-13(16)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCENRFKQKSIRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390777 | |
| Record name | Carbazole-9-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbazole-9-carbonyl Chloride | |
CAS RN |
73500-82-0 | |
| Record name | Carbazole-9-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbazole-9-carbonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



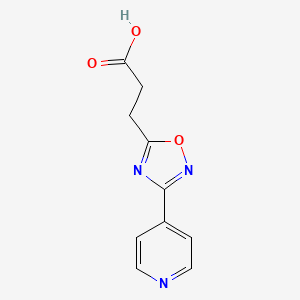



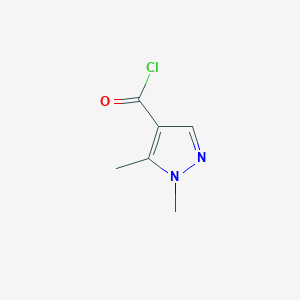
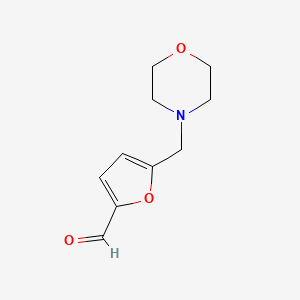

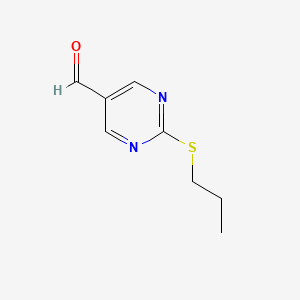
![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)


